molecular formula C6H8N2O2 B2497117 (4-Methoxypyrimidin-5-yl)methanol CAS No. 1591828-27-1

(4-Methoxypyrimidin-5-yl)methanol

Cat. No. B2497117
CAS RN: 1591828-27-1
M. Wt: 140.142
InChI Key: BKVNEMOKQLNYOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves complex reactions that can yield various products depending on the starting materials and reaction conditions. For instance, the synthesis of related compounds has been achieved through reactions in methanol-sodium methoxide solution, leading to O- and N-alkylated products such as 2-methylthio-4-(methoxycarbonyl)methoxypyrimidines and 2-methylthio-3-(methoxycarbonyl)methylpyrimid-4-ones (Vainilavichyus & Syadyaryavichyute, 1987).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is typically characterized using various spectroscopic techniques. For example, a related compound was characterized by single-crystal X-ray diffraction, revealing a monoclinic space group and specific cell parameters, which helped in understanding the spatial arrangement of atoms within the molecule (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo various chemical reactions, including photo-methoxylation, where UV irradiation in methanol under specific conditions leads to methoxylation at particular positions on the pyrimidine ring. This process demonstrates the compound's reactivity under light-induced conditions (Sugiyama et al., 1982).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility in different solvents, are critical for their application in various fields. An experimental study determined the solubilities of a related pyrimidine compound in ethyl ethanoate, methanol, ethanol, acetone, tetrachloromethane, and heptane at different temperatures, providing essential data for its practical use (Liu et al., 2010).

Chemical Properties Analysis

The chemical properties of “(4-Methoxypyrimidin-5-yl)methanol” and related compounds can be explored through various analytical methods, including Density Functional Theory (DFT) studies, which help in understanding the electronic structure and reactivity. For example, a DFT study on a similar compound provided insights into its molecular stability, charge distribution, and potential as an antihypertensive agent, indicating the importance of theoretical calculations in predicting the biological activity of pyrimidine derivatives (Aayisha et al., 2019).

Scientific Research Applications

Solubility Studies

  • Experimental Measurement of Solubilities : The solubilities of various methoxypyrimidines, including compounds similar to (4-Methoxypyrimidin-5-yl)methanol, have been studied in different solvents like methanol, ethanol, and acetone. These studies provide insight into the solid-liquid equilibrium of these compounds, which is crucial for their application in chemical processes and pharmaceutical formulations (Liu et al., 2010).

Chemical Synthesis

  • Alkylation of Pyrimidines : Research on the alkylation of 2-methylthio-4-hydroxypyrimidines, a process closely related to the chemistry of (4-Methoxypyrimidin-5-yl)methanol, has been conducted. This process yields O- and N-alkylated products, important in the synthesis of various chemical compounds (Vainilavichyus & Syadyaryavichyute, 1987).

Thermodynamic Properties

  • Thermodynamic Study of Pyrimidine Solubility : The solubility of 2-amino-4-chloro-6-methoxypyrimidine in various solvents, including methanol, has been studied. This research is relevant for understanding the thermodynamic behavior of related compounds like (4-Methoxypyrimidin-5-yl)methanol (Yao, Xia, & Li, 2017).

Isotope Studies in Herbicides

  • Synthesis of Deuterium Substituted Pyrimidines : Studies involving the synthesis of deuterium-substituted methoxypyrimidines for use as isotope internal standards in quantitation of herbicide residues highlight the application of similar compounds in agricultural sciences (Zheng-mi, 2014).

Crystal Structure Analysis

  • Crystal Structures in Methanol Mixtures : Research on the crystal structures of various pyrimidinium compounds, including those involving methoxypyrimidine, in methanol mixtures contributes to the understanding of the structural and chemical properties of related compounds (Cramer et al., 1997).

properties

IUPAC Name

(4-methoxypyrimidin-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-5(3-9)2-7-4-8-6/h2,4,9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVNEMOKQLNYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxypyrimidin-5-yl)methanol

CAS RN

1591828-27-1
Record name (4-METHOXYPYRIMIDIN-5-YL)METHANOL
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